molecular formula C12H23NO2 B10840501 2-(1-(Aminomethyl)-3-butylcyclopentyl)acetic acid

2-(1-(Aminomethyl)-3-butylcyclopentyl)acetic acid

Cat. No. B10840501
M. Wt: 213.32 g/mol
InChI Key: USZXKKPNEFLRDV-UHFFFAOYSA-N
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Description

2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring substituted with an aminomethyl group and a butyl chain, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with butylamine to form the corresponding imine, which is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can modulate the activity of enzymes by binding to their active sites, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: 1-(aminomethyl)cyclohexaneacetic acid, used as an anticonvulsant and for neuropathic pain.

    Pregabalin: 3-(aminomethyl)-5-methylhexanoic acid, used for similar therapeutic purposes as gabapentin.

Uniqueness

2-(1-(aminomethyl)-3-butylcyclopentyl)acetic acid is unique due to its cyclopentyl ring structure, which imparts different physicochemical properties compared to its analogs. This structural difference can lead to variations in biological activity and therapeutic potential, making it a compound of interest for further research and development .

properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-butylcyclopentyl]acetic acid

InChI

InChI=1S/C12H23NO2/c1-2-3-4-10-5-6-12(7-10,9-13)8-11(14)15/h10H,2-9,13H2,1H3,(H,14,15)

InChI Key

USZXKKPNEFLRDV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(C1)(CC(=O)O)CN

Origin of Product

United States

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